Bicyclo[3.2.0]heptane-6-sulfonamide
Description
Bicyclo[3.2.0]heptane-6-sulfonamide is a bicyclic sulfonamide characterized by a fused four- and five-membered ring system. The bicyclo[3.2.0]heptane scaffold is conformationally rigid, with electron diffraction studies confirming a predominant endo (boat) conformation (C-symmetry) in the gas phase, featuring flap angles of 65.0° (C6-C7) and 38.8° (C3) . This compound is synthetically versatile; for example, bicyclo[3.2.0]heptane derivatives are intermediates in the synthesis of complex molecules like mirogabalin besylate, a fibromyalgia therapeutic agent .
Properties
IUPAC Name |
bicyclo[3.2.0]heptane-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCMUNRQPINOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]heptane derivatives often involves photocycloaddition reactions. For instance, the [2+2] photocycloaddition of aryl-enones under visible light irradiation, catalyzed by Eosin Y and promoted by LiBr as a Lewis acid, has been shown to yield substituted bicyclo[3.2.0]heptanes with high diastereoselectivity . Another approach involves the Cu(I)-catalyzed [2+2] photocycloaddition of 1,6-dienes embedded in sugar derivatives .
Industrial Production Methods
Industrial production methods for bicyclo[3.2.0]heptane-6-sulfonamide are not well-documented in the literature. the principles of batch and flow chemistry, as well as the use of visible light and photocatalysts, can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]heptane-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Bicyclo[3.2.0]heptane-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]heptane-6-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This functional group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Bicyclo[3.2.0]heptane Derivatives
- Bicyclo[3.2.0]heptane-6-one : Synthesized via dichloroketene cycloaddition, this ketone derivative lacks the sulfonamide group but shares the bicyclic core. Its reactivity in ring-opening reactions (e.g., with trimethylsulfonium iodide) highlights the electrophilic nature of the ketone group, contrasting with the nucleophilic sulfonamide .
- Mirogabalin Besylate: Contains a bicyclo[3.2.0]hept-3-ene scaffold with an acetic acid side chain and aminomethyl substituent. The sulfonate group enhances solubility, while the ethyl and aminomethyl groups confer bioactivity via interactions with calcium channels .
Bicyclo[2.2.1]heptane Sulfonamides
- Bicyclo[2.2.1]heptane-2-sulfonamide (CAS 7167-17-1): This norbornane derivative has a fused five- and six-membered ring system. The sulfonamide at position 2 exhibits distinct steric and electronic properties due to the bridgehead location. Its molecular weight (366.87 g/mol) and hydrogen-bonding capacity (3 donors, 6 acceptors) differ significantly from bicyclo[3.2.0]heptane-6-sulfonamide .
- Bicyclo[2.2.1]hept-5-ene-2-sulfonamide (CAS 7167-08-0): The double bond in the norbornene system introduces strain and reactivity, enabling Diels-Alder reactions absent in the saturated bicyclo[3.2.0] analog .
Reactivity and Stability
- Electron-Deficient Radical Centers: Bicyclo[3.2.0]hept-2-ene derivatives (e.g., exo-7-cyclopropylbicyclo[3.2.0]hept-2-ene) exhibit radical rearrangements due to electron-deficient centers. The sulfonamide substituent may stabilize such intermediates via resonance, unlike non-polar analogs like bicyclo[4.2.0]oct-2-enes .
- Conformational Stability: Bicyclo[3.2.0]heptane derivatives favor the endo conformation (99% at room temperature) with minimal ring puckering (2°), whereas bicyclo[2.2.1]heptane systems (e.g., norbornane) exhibit greater rigidity and resistance to conformational interconversion .
Data Tables
Table 1: Structural and Physicochemical Properties
Table 2: Reactivity Comparison
Research Findings and Contradictions
- Synthetic Pathways : this compound synthesis may parallel methods for bicyclo[3.2.0]heptan-6-one (via cyclopentene dichloroketene cycloaddition), but sulfonamide introduction requires tailored reagents (e.g., sulfonamidation agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
